cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Overview
Description
Cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane is a useful research compound. Its molecular formula is C21H40 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Systems and Organic Synthesis
- Catalytic Efficiency and Versatility : The efficiency of certain cyclohexane derivatives in catalytic systems has been demonstrated, particularly in the synthesis of aryl, heteroaryl, and vinyl sulfides. Cyclohexanediol derivatives, for instance, have shown to be effective ligands in Cu-catalyzed cross-coupling reactions, facilitating the synthesis of biologically important compounds with high yield and functional group tolerance (Kabir et al., 2010).
Stereochemistry and Reaction Mechanisms
- Stereochemical Influences : The stereochemistry of cyclohexane derivatives plays a crucial role in their reactivity and the outcomes of their reactions. For instance, the stereochemical configuration of cyclohexene derivatives has been analyzed to understand their behavior in reactions such as trifluoroacetolysis, demonstrating the importance of cis/trans configurations in determining reaction pathways and product selectivity (Wickham & Kitching, 1983).
Oxidation and Functionalization
- Oxidation Reactions : Research on the oxidation of higher alkanes using hydrogen peroxide in the presence of manganese(IV) complexes has shown the potential for selective hydroperoxidation and hydroxylation of cyclohexane derivatives. This process highlights the applicability of cyclohexane structures in selective organic transformations, offering pathways to functionalized products with high regio- and bond selectivity (Shul’pin et al., 1999).
Polymeric Materials
- Polyimide Synthesis : The structural isomerism of cyclohexanetetracarboxylic dianhydrides, including cis and trans isomers, has been explored in the synthesis of polyimides. These studies reveal how isomerism affects the properties of polymeric materials, including solubility, thermal stability, and mechanical properties. This research underscores the importance of cyclohexane derivatives in the development of high-performance polymers (Fang et al., 2004).
Chemical Ionization and Mass Spectrometry
- Isomerization and Mass Spectrometry Analysis : Studies on the chemical ionization of cyclohexane derivatives have provided insights into the configurational effects on internal proton transfers and ion-neutral complex formations. These findings are critical for understanding the behavior of cyclohexane derivatives in analytical chemistry applications, particularly in mass spectrometry (Denekamp & Mandelbaum, 1995).
Properties
IUPAC Name |
(2S,3R)-1,1,5,5-tetramethyl-2-prop-1-en-2-yl-3-(2,2,4-trimethylpentyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40/c1-15(2)11-19(5,6)12-17-13-20(7,8)14-21(9,10)18(17)16(3)4/h15,17-18H,3,11-14H2,1-2,4-10H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRUWUUGLPTCW-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CC1CC(CC(C1C(=C)C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C)(C)C[C@@H]1CC(CC([C@@H]1C(=C)C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348926 | |
Record name | cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114123-73-8 | |
Record name | cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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